
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and methyl groups on the indole ring makes this compound unique and potentially useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination to introduce a bromine atom at the 5-position of the indole ring. This reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Methylation: The brominated intermediate is then subjected to methylation to introduce a methyl group at the nitrogen atom of the indole ring. This step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: Finally, the methylated intermediate undergoes amination to introduce the N-methylmethanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide or methoxy groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1H-indol-2-yl)-N-methylmethanamine: Similar structure but lacks the methyl group at the 7-position.
1-(5-Chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(5-bromo-7-methyl-1H-indol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13BrN2/c1-7-3-9(12)4-8-5-10(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
OXNRFWWHNVESAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CNC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


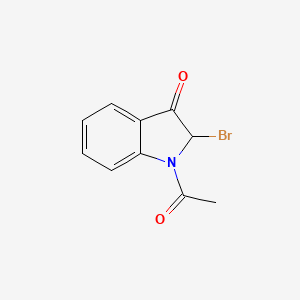
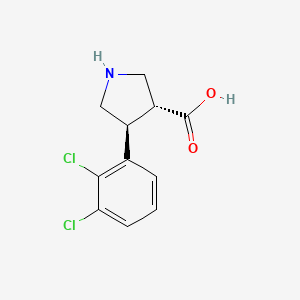
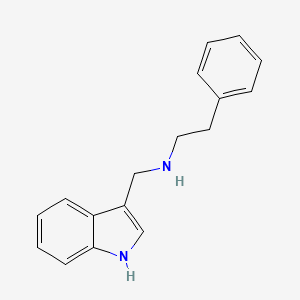
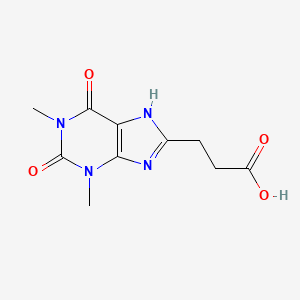
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
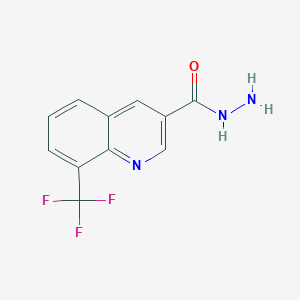





![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)
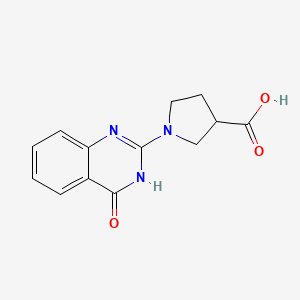
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
